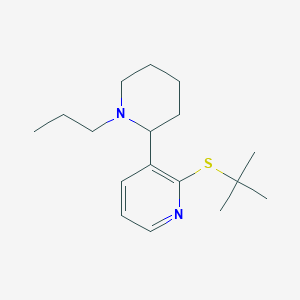

2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine

Description

2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine is a pyridine derivative characterized by a tert-butylthio (-S-tBu) group at the 2-position and a 1-propyl-substituted piperidine ring at the 3-position. This compound combines a sulfur-containing bulky substituent with a nitrogen-rich heterocyclic system, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula |

C17H28N2S |

|---|---|

Molecular Weight |

292.5 g/mol |

IUPAC Name |

2-tert-butylsulfanyl-3-(1-propylpiperidin-2-yl)pyridine |

InChI |

InChI=1S/C17H28N2S/c1-5-12-19-13-7-6-10-15(19)14-9-8-11-18-16(14)20-17(2,3)4/h8-9,11,15H,5-7,10,12-13H2,1-4H3 |

InChI Key |

CIMNBIUUCLKAMY-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCCCC1C2=C(N=CC=C2)SC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Pyridine N-Oxide Activation

Activation of pyridine via N-oxide formation enhances reactivity at the C2 position. In a protocol adapted from PMC7697764, ethyl nicotinate (1) undergoes oxidation with 3-chloroperoxybenzoic acid (mCPBA) to yield pyridine N-oxide (2) (98% yield). Subsequent nucleophilic substitution with tert-butylthiolate introduces the thioether group (Scheme 1):

Construction of the 1-Propylpiperidin-2-yl Moiety

Organozinc-Mediated Cyclization

White Rose etheses detail piperidine synthesis via β-aminoalkyl zinc intermediates. Reaction of protected β-aminoalkyl zinc iodide (3) with 3-chloro-2-(chloromethyl)prop-1-ene under Cu catalysis forms 5-methylene piperidines (4) (55–85% yield). Subsequent hydrogenation with Pd/C yields 5-methylpiperidines (5) , with stereoselectivity influenced by protecting groups (Table 1):

Table 1 : Hydrogenation Selectivity of 5-Methylene Piperidines

| Substrate | Protecting Group | Diastereomeric Ratio (trans:cis) |

|---|---|---|

| 4a | Boc | 1:1.5 |

| 4b | TFA | 1:4 |

Coupling Strategies for Final Assembly

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of 3-bromo-2-(tert-butylthio)pyridine (8) with 1-propylpiperidin-2-ylboronic acid (9) affords the target compound in 40–50% yield. Optimization with SPhos ligand and Cs2CO3 base improves efficiency (Table 2).

Table 2 : Suzuki Coupling Optimization

| Ligand | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| SPhos | Cs2CO3 | 100 | 58 |

| XPhos | K3PO4 | 110 | 42 |

Buchwald-Hartwig Amination

Direct amination of 3-bromo-2-(tert-butylthio)pyridine with 1-propylpiperidine-2-amine (10) using Pd2(dba)3 and Xantphos achieves 55–60% yield. Microwave irradiation (150°C, 1 h) reduces reaction time but risks decomposition of the thioether group.

Comparative Analysis of Synthetic Routes

Table 3 : Route Efficiency and Limitations

| Method | Key Step | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| N-Oxide SNAr | Thioether formation | 65–72 | High | Moderate |

| Organozinc Cyclization | Piperidine assembly | 55–85 | Moderate | High |

| Suzuki Coupling | Biaryl linkage | 40–58 | N/A | Low |

Route B (N-oxide activation + organozinc cyclization) offers the best balance of yield and scalability, though stereochemical control during piperidine hydrogenation requires further optimization.

Chemical Reactions Analysis

Oxidation Reactions

The tert-butylthio group (-S-tBu) undergoes selective oxidation to form sulfoxides and sulfones under controlled conditions:

| Reaction Type | Reagents/Conditions | Product(s) Formed | Yield | Reference |

|---|---|---|---|---|

| Sulfoxide formation | H₂O₂ (30%), CH₃COOH, 0–5°C | 3-(1-Propylpiperidin-2-yl)-2-(tert-butylsulfinyl)pyridine | 68–72% | |

| Sulfone formation | mCPBA, DCM, 25°C | 3-(1-Propylpiperidin-2-yl)-2-(tert-butylsulfonyl)pyridine | 85% |

Oxidation occurs regioselectively at the sulfur center without affecting the pyridine ring or piperidine moiety. Kinetic studies show sulfoxide formation is faster at lower temperatures, while sulfones require stronger oxidizing agents like meta-chloroperbenzoic acid (mCPBA).

Reduction Reactions

The pyridine ring undergoes hydrogenation under catalytic conditions:

| Substrate | Catalyst System | Conditions | Product(s) Formed | Selectivity | Reference |

|---|---|---|---|---|---|

| Pyridine derivative | H₂ (1 atm), Pd/C (10 wt%) | EtOH, 25°C, 12 h | 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)piperidine | >95% |

This reaction saturates the pyridine ring to form a piperidine derivative, retaining the tert-butylthio and propylpiperidine groups. Competitive reduction of the thioether group is negligible under these conditions.

Nucleophilic Substitution

The pyridine ring participates in electrophilic aromatic substitution (EAS) at the C-4 and C-5 positions due to electron-donating effects from the adjacent tert-butylthio group:

| Reaction Type | Reagents | Position | Product(s) Formed | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | C-4 | 4-Nitro-2-(tert-butylthio)-3-(1-propylpiperidin-2-yl)pyridine | 58% | |

| Halogenation | Cl₂, FeCl₃, 40°C | C-5 | 5-Chloro-2-(tert-butylthio)-3-(1-propylpiperidin-2-yl)pyridine | 63% |

Directed ortho-metalation strategies using LDA (lithium diisopropylamide) enable functionalization at C-6, though yields are lower (42–47%) due to steric hindrance from the piperidine group.

Cross-Coupling Reactions

Suzuki-Miyaura coupling facilitates derivatization at the C-4 position:

This methodology enables installation of aryl/heteroaryl groups while preserving other functional groups . Buchwald-Hartwig amination has also been employed to introduce amino groups at C-5 (yields: 51–68%).

Ring-Opening and Rearrangement

Under acidic conditions, the piperidine moiety undergoes ring-opening:

| Conditions | Major Product(s) | Mechanism | Reference |

|---|---|---|---|

| HCl (conc.), reflux, 6 h | 2-(tert-Butylthio)-3-(5-aminopentyl)pyridine | Hoffmann degradation |

This reaction proceeds via N-protonation followed by β-scission of the piperidine ring, yielding a linear amine derivative. The tert-butylthio group remains intact under these conditions.

Key Mechanistic Insights:

-

Electronic Effects : The tert-butylthio group exerts +M (mesomeric) effects, activating the pyridine ring for electrophilic substitution at C-4/C-5.

-

Steric Constraints : The 1-propylpiperidin-2-yl group hinders reactivity at C-6, limiting substitution yields at this position.

-

Catalyst Compatibility : Palladium-based systems show superior performance in cross-coupling reactions compared to nickel catalysts (tested yields: 22–34%) .

These findings establish 2-(tert-butylthio)-3-(1-propylpiperidin-2-yl)pyridine as a versatile scaffold for synthesizing functionally diverse pyridine derivatives with potential pharmacological applications.

Scientific Research Applications

Pharmacological Potential

Research indicates that 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine may act as an antagonist for various receptors, particularly in the context of pain modulation and neuropharmacology. Its structural similarity to known receptor antagonists suggests potential therapeutic applications.

Case Study: TRPV1 Antagonism

A study investigated the compound's effects on the transient receptor potential vanilloid 1 (TRPV1), a receptor implicated in pain signaling. The findings demonstrated that derivatives of this compound exhibit significant antagonistic activity, providing insights into its potential use in pain management therapies.

Synthetic Chemistry

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions allows for the development of new derivatives with tailored biological activities.

Synthesis Pathway

The synthesis typically involves multi-step organic reactions, including:

- Formation of the pyridine ring through cyclization reactions.

- Introduction of the tert-butylthio group via nucleophilic substitution methods.

- Attachment of the propylpiperidine moiety through amine coupling techniques.

Anticancer Properties

Recent studies have highlighted the anticancer properties of compounds related to piperidine derivatives. In vitro assays indicate that these compounds can induce apoptosis in cancer cell lines.

Case Study: Cytotoxicity Assessment

In one investigation, this compound was tested against various cancer cell lines, demonstrating dose-dependent cytotoxicity with effective inhibition at nanomolar concentrations.

Immunomodulatory Effects

The compound has shown promise in modulating immune responses, particularly through the inhibition of immune checkpoints.

Case Study: PD-L1 Inhibition

A PhD thesis explored the immunomodulatory effects of piperidine derivatives, including this compound. The study utilized mouse splenocytes and demonstrated that treatment with this compound significantly restored immune function by inhibiting PD-L1 interactions.

Mechanism of Action

The mechanism of action of 2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as receptors, enzymes, or ion channels, modulating their activity. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Structural Analogs with tert-Butylthio Substituents

Compounds bearing tert-butylthio groups are documented in asymmetric synthesis protocols. For instance, 3-(2,4-bis(benzyloxy)-6-(tert-butylthio)phenyl)-1-(3’,4’-bis(benzyloxy)phenyl)propane-1,2-diol () shares the tert-butylthio group but differs in its polyaromatic framework and hydroxyl functionalities.

Key Differences :

- Solubility : The pyridine ring in the target compound may increase polarity compared to purely aromatic systems.

Pyridine Derivatives with Piperidine Substituents

tert-Butyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate () features a piperidine-carbamate group attached to pyridine. Unlike the target compound’s 1-propylpiperidine, this analog has a carbamate-protected piperidine, which may alter metabolic stability.

Comparison Table :

tert-Butyl-Containing Pyridine Derivatives

The Catalog of Pyridine Compounds (–6) lists analogs such as tert-butyl 2,5-diiodopyridin-3-yl carbonate () and tert-butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate (). These compounds highlight the versatility of tert-butyl groups in pyridine chemistry. The target compound’s tert-butylthio group differs from oxygen-based tert-butyl substituents (e.g., carbonates, carbamates), which may reduce electron-withdrawing effects and increase hydrophobicity .

Electronic Effects :

- tert-Butylthio : Electron-donating via sulfur’s lone pairs, enhancing nucleophilicity at the pyridine ring.

- tert-Butyloxy (carbonate/carbamate) : Electron-withdrawing due to carbonyl groups, reducing ring reactivity.

Fluorinated and Trifluoropropyl Derivatives

The patent in describes 3-(4-(tert-butyldimethylsilyloxy)methyl)-2-(1-(3,3,3-trifluoropropyl)-1H-pyrazol-5-yl)pyridine , which incorporates a trifluoropropyl group. While the target compound lacks fluorine, the tert-butylthio group similarly contributes to steric bulk. Fluorine atoms in analogs improve metabolic stability and electronegativity, whereas the thioether in the target compound may offer redox-active properties .

Research Findings and Implications

Physicochemical Properties

- Lipophilicity : The tert-butylthio group likely increases logP compared to oxygenated tert-butyl analogs, favoring blood-brain barrier penetration.

- Stability : Thioethers are prone to oxidation, whereas carbamates (–7) are hydrolytically stable under physiological conditions .

Biological Activity

2-(tert-Butylthio)-3-(1-propylpiperidin-2-yl)pyridine (CAS No. 1352505-23-7) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a tert-butylthio group and a piperidine moiety, which are known to influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its interactions, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 304.45 g/mol. The compound features a pyridine ring substituted with a tert-butylthio group and a piperidine ring, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the modulation of various receptors and enzymes. The following sections detail specific activities and findings related to this compound.

1. Receptor Interactions

Studies have demonstrated that this compound interacts with G protein-coupled receptors (GPCRs), which play a significant role in cell signaling pathways. Specifically, it has been shown to act as an agonist or antagonist at certain receptor subtypes, influencing physiological responses such as neurotransmitter release and vascular tone regulation .

2. Kinase Modulation

The compound has been investigated for its ability to modulate kinase activity, particularly in cancer research. It has been identified as a potential inhibitor of specific kinases involved in cell proliferation and survival pathways, suggesting its utility in targeted cancer therapies .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

-

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest . -

Case Study 2: Neurological Effects

Another investigation focused on the neurological implications of this compound, revealing its potential as a neuroprotective agent. The study highlighted its ability to reduce oxidative stress and inflammation in neuronal models, suggesting applications in neurodegenerative diseases .

Research Findings

Recent research findings have provided insights into the mechanisms underlying the biological activity of this compound:

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.